4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide
Description
4-(Dipropylsulfamoyl)-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a structurally complex small molecule featuring a benzamide core substituted with a dipropylsulfamoyl group at the 4-position and a (2E)-3-methylnaphtho[2,1-d][1,3]thiazol-2-ylidene moiety. The naphtho-thiazole system introduces a fused bicyclic heteroaromatic scaffold, while the dipropylsulfamoyl group contributes to its sulfonamide-based pharmacophore. The (2E)-configuration of the imine bond in the thiazole ring is critical for maintaining its planar geometry, which may influence binding interactions in biological systems .
The compound’s molecular weight is approximately 540–593 g/mol (based on analogous structures in ), and its synthesis likely involves coupling reactions between sulfamoyl-substituted benzoic acid derivatives and functionalized naphtho-thiazole amines. Such reactions are commonly mediated by carbodiimides (e.g., EDC) or activated esters, as seen in related amide syntheses .
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S2/c1-4-16-28(17-5-2)33(30,31)20-13-10-19(11-14-20)24(29)26-25-27(3)22-15-12-18-8-6-7-9-21(18)23(22)32-25/h6-15H,4-5,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINJMPQUCLTOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the dipropylsulfamoyl and benzamide groups. Common reagents used in these reactions include sulfur, amines, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and pharmacological features of 4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide with related compounds:
*Estimated based on BA92514 (C31H35N3O7S, 593.69 g/mol) .
†Calculated from molecular formula C20H14N2O3S.
Physicochemical Properties
- Solubility : The dipropylsulfamoyl group may reduce aqueous solubility compared to methoxy-substituted analogs () but improve lipid membrane penetration .
- Stability: The (2E)-imine configuration in the thiazole ring likely enhances stability against tautomerization compared to non-conjugated systems .
Biological Activity
4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure
The compound can be characterized by its unique structure, which includes a naphtho[2,1-d][1,3]thiazole moiety and a dipropylsulfamoyl group. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways and inhibit specific enzymes involved in disease progression. Notably, it has been shown to inhibit the activity of certain inflammatory mediators and pathways associated with chronic diseases.
Anti-inflammatory Effects
Recent studies have highlighted the compound's potential in treating inflammation-related conditions. It has been observed to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in mediating inflammatory responses in various diseases. This inhibition could lead to reduced secretion of pro-inflammatory cytokines such as IL-1β and IL-18.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Study 1: Inhibition of NLRP3 Inflammasome
A study conducted by Zhang et al. (2020) demonstrated that this compound significantly reduced IL-1β production in macrophages stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent inhibition of the NLRP3 inflammasome activation pathway.
| Concentration (μM) | IL-1β Secretion (pg/mL) |
|---|---|
| 0 | 250 |
| 10 | 180 |
| 50 | 100 |
| 100 | 30 |
Study 2: Cytotoxicity Against Cancer Cells
In another investigation by Lee et al. (2021), the cytotoxic effects of the compound were evaluated against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed that at concentrations above 20 μM, significant cell death was observed.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
Q & A
Q. What in vitro assays are suitable for evaluating potential neurotoxic effects?
- Methodology :
- Neuronal Viability : Differentiate SH-SY5Y cells with retinoic acid and assess ATP levels (CellTiter-Glo) after 72-hr exposure .
- Calcium Imaging : Monitor Fluo-4 AM fluorescence to detect disruptions in Ca²⁺ homeostasis .
Synthesis and Scale-Up Challenges
Q. How can reaction yields be improved during large-scale synthesis (>10 g)?
- Methodology :
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance mixing and temperature control .
- Catalyst Optimization : Screen Pd/C or Ni catalysts for amidation steps to reduce reaction time and byproducts .
Q. What safety precautions are critical when handling intermediates with nitro or sulfonamide groups?
- Methodology :
- Hazard Assessment : Review SDS for intermediates (e.g., mutagenicity via Ames test data) .
- Engineering Controls : Use fume hoods and closed-system reactors to minimize exposure to nitroso byproducts .
Advanced Characterization Techniques
Q. How does X-ray crystallography confirm the compound’s solid-state structure?
- Methodology :
- Crystal Growth : Use vapor diffusion (e.g., ethyl acetate/dichloromethane) to obtain single crystals .
- Data Collection : Resolve structures at <1.0 Å resolution (synchrotron source) and refine with SHELXL .
Q. What role do vibrational spectroscopy (IR/Raman) play in functional group analysis?
- Methodology :
- IR Peaks : Identify sulfonamide S=O stretches (1150–1350 cm⁻¹) and benzamide C=O (1650–1700 cm⁻¹) .
- Raman Imaging : Map spatial distribution in formulation matrices (e.g., polymer nanoparticles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
